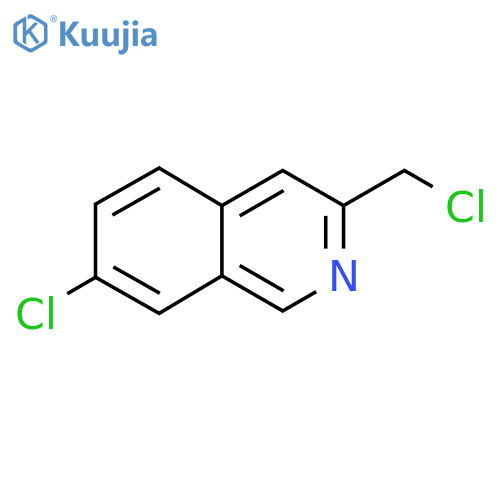

Cas no 1079652-68-8 (7-Chloro-3-(chloromethyl)isoquinoline)

1079652-68-8 structure

商品名:7-Chloro-3-(chloromethyl)isoquinoline

7-Chloro-3-(chloromethyl)isoquinoline 化学的及び物理的性質

名前と識別子

-

- 7-chloro-3-(chloromethyl)isoquinoline

- BS-53254

- E84964

- 1079652-68-8

- DB-429062

- DWZTUNJPLVGHJO-UHFFFAOYSA-N

- SCHEMBL3637489

- 7-Chloro-3-(chloromethyl)isoquinoline

-

- インチ: 1S/C10H7Cl2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2

- InChIKey: DWZTUNJPLVGHJO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=CC(CCl)=NC=C2C=1

計算された属性

- せいみつぶんしりょう: 210.9955546g/mol

- どういたいしつりょう: 210.9955546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 12.9

7-Chloro-3-(chloromethyl)isoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM242877-1g |

7-Chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 97% | 1g |

$414 | 2023-11-25 | |

| Aaron | AR00LMJH-100mg |

7-Chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 97% | 100mg |

$87.00 | 2025-02-12 | |

| Chemenu | CM242877-250mg |

7-Chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 97% | 250mg |

$156 | 2023-11-25 | |

| eNovation Chemicals LLC | Y1229490-1g |

7-chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 95% | 1g |

$400 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1229490-1g |

7-Chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 95% | 1g |

$750 | 2024-06-03 | |

| Chemenu | CM242877-1g |

7-Chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 97% | 1g |

$688 | 2021-08-04 | |

| Alichem | A189007979-1g |

7-Chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 97% | 1g |

$604.86 | 2023-09-04 | |

| Chemenu | CM242877-100mg |

7-Chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 97% | 100mg |

$92 | 2023-11-25 | |

| 1PlusChem | 1P00LMB5-1g |

7-chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 97% | 1g |

$345.00 | 2023-12-26 | |

| 1PlusChem | 1P00LMB5-100mg |

7-chloro-3-(chloromethyl)isoquinoline |

1079652-68-8 | 97% | 100mg |

$77.00 | 2023-12-26 |

7-Chloro-3-(chloromethyl)isoquinoline 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1079652-68-8 (7-Chloro-3-(chloromethyl)isoquinoline) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1079652-68-8)7-Chloro-3-(chloromethyl)isoquinoline

清らかである:99%/99%

はかる:250mg/1g

価格 ($):194/518